molecular formula C14H14ClF4NO2 B2910894 2-CHLORO-6-FLUORO-N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE CAS No. 1428355-89-8

2-CHLORO-6-FLUORO-N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE

Cat. No.: B2910894
CAS No.: 1428355-89-8
M. Wt: 339.71
InChI Key: WTXBKARRERYGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-6-FLUORO-N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE is a useful research compound. Its molecular formula is C14H14ClF4NO2 and its molecular weight is 339.71. The purity is usually 95%.
The exact mass of the compound 2-chloro-6-fluoro-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F6275-0117 is the Menin-Histone-Lysine N-Methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of certain types of leukemia, such as KMT2A-rearranged (KMT2A-r) or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) .

Mode of Action

F6275-0117 is a highly selective and orally bioavailable small molecule that disrupts the Menin-KMT2A protein-protein interaction . This disruption induces differentiation and blocks the progression of KMT2A-r or NPM1c AML and ALL .

Biochemical Pathways

The Menin-KMT2A interaction is involved in the regulation of gene expression. Disruption of this interaction by F6275-0117 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells .

Pharmacokinetics

The pharmacokinetic properties of F6275-0117 are currently under investigation . As it is an orally bioavailable compound, it is expected to have good absorption and distribution profiles .

Result of Action

The disruption of the Menin-KMT2A interaction by F6275-0117 results in the differentiation and subsequent death of leukemic cells . This compound has shown synergistic effects with other drugs like venetoclax and azacitidine, enhancing their mechanisms of action and leading to improved clinical outcomes .

Action Environment

The efficacy and stability of F6275-0117 can be influenced by various environmental factors, such as the presence of other drugs. For instance, its effectiveness is enhanced when used in combination with venetoclax and azacitidine .

Properties

IUPAC Name

2-chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF4NO2/c15-10-2-1-3-11(16)12(10)13(21)20(8-14(17,18)19)9-4-6-22-7-5-9/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBKARRERYGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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